Home > Products > Screening Compounds P47218 > Estrogen receptor antagonist 4
Estrogen receptor antagonist 4 -

Estrogen receptor antagonist 4

Catalog Number: EVT-15629133
CAS Number:
Molecular Formula: C23H29BF4N4O2
Molecular Weight: 480.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Estrogen receptor antagonist 4, also known as 4-hydroxytamoxifen, is a derivative of tamoxifen that exhibits potent antiestrogenic properties. It is primarily utilized in the treatment of estrogen receptor-positive breast cancer by inhibiting the action of estrogens in the body. This compound is classified under selective estrogen receptor modulators, which can act as both agonists and antagonists depending on the tissue context.

Source

The compound is synthesized from tamoxifen and has been studied extensively for its effects on estrogen receptors, particularly in breast cancer therapy. Research indicates that it can effectively block estrogen-mediated signaling pathways, which are crucial for the growth of certain breast cancer cells .

Classification

Estrogen receptor antagonist 4 falls under the category of selective estrogen receptor modulators. These compounds can have varying effects on different tissues, acting as estrogen agonists in some contexts while serving as antagonists in others. Specifically, 4-hydroxytamoxifen functions predominantly as an antagonist in breast tissue, making it a critical agent in managing hormone-responsive cancers .

Synthesis Analysis

Methods

The synthesis of estrogen receptor antagonist 4 typically involves several chemical transformations starting from tamoxifen. Key synthetic strategies include:

  • Hydroxylation: The introduction of a hydroxyl group at the 4-position of the phenolic ring.
  • Substitution Reactions: Modifying the side chains to enhance binding affinity and antagonistic activity.

Technical Details

One effective synthetic route involves the use of metal catalysts to facilitate hydroxylation reactions, leading to high-yielding production of 4-hydroxytamoxifen. For instance, a study demonstrated that various substituents could be introduced at the 4-position to generate analogs with improved biological activity .

Molecular Structure Analysis

Structure

Estrogen receptor antagonist 4 has a complex molecular structure characterized by:

  • Core Structure: A triphenylethylene backbone similar to tamoxifen.
  • Functional Groups: A hydroxyl group at the para position relative to the ethylene bridge enhances its binding affinity to estrogen receptors.

Data

The molecular formula for estrogen receptor antagonist 4 is C18H19NO2, with a molecular weight of approximately 281.35 g/mol. Its structural features allow for effective interaction with estrogen receptors, particularly through hydrogen bonding and hydrophobic interactions within the ligand-binding domain .

Chemical Reactions Analysis

Reactions

Estrogen receptor antagonist 4 undergoes several key chemical reactions:

  • Binding Affinity Modulation: The presence of the hydroxyl group allows for enhanced binding to estrogen receptors compared to its parent compound, tamoxifen.
  • Metabolic Transformations: In vivo studies indicate that it can be metabolized into various active metabolites that also exhibit estrogen receptor antagonism.

Technical Details

Research has shown that modifications at specific positions on the molecule can significantly alter its pharmacological profile. For instance, substituting different functional groups can shift its activity from partial agonism to full antagonism .

Mechanism of Action

Process

Estrogen receptor antagonist 4 exerts its effects by binding competitively to estrogen receptors, thereby inhibiting estrogen-mediated transcriptional activation. This process involves:

  • Disruption of Coactivator Recruitment: By occupying the ligand-binding domain, it prevents coactivators from binding and activating transcription.
  • Induction of Receptor Conformation Changes: The binding induces a conformational change that stabilizes an inactive form of the receptor.

Data

Studies have demonstrated that this compound effectively reduces cell proliferation in estrogen-dependent breast cancer cell lines by blocking estrogen-induced signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: The melting point is reported around 140–145 °C.

Relevant analyses indicate that these properties contribute to its effectiveness as a therapeutic agent in clinical settings .

Applications

Estrogen receptor antagonist 4 is primarily utilized in scientific research and clinical applications related to:

  • Breast Cancer Treatment: It is particularly effective in treating patients with hormone receptor-positive breast cancer.
  • Research Tool: Used extensively in laboratory settings to study estrogen signaling pathways and develop new therapeutic strategies against hormone-dependent cancers.

Properties

Product Name

Estrogen receptor antagonist 4

IUPAC Name

[(1S,3R)-1-[5-[[1-(3-fluoropropyl)azetidin-3-yl]amino]pyridin-2-yl]-3-methyl-2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-6-yl]boronic acid

Molecular Formula

C23H29BF4N4O2

Molecular Weight

480.3 g/mol

InChI

InChI=1S/C23H29BF4N4O2/c1-15-9-16-10-17(24(33)34)3-5-20(16)22(32(15)14-23(26,27)28)21-6-4-18(11-29-21)30-19-12-31(13-19)8-2-7-25/h3-6,10-11,15,19,22,30,33-34H,2,7-9,12-14H2,1H3/t15-,22+/m1/s1

InChI Key

SHLLZLMLADUWRJ-QRQCRPRQSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(N(C(C2)C)CC(F)(F)F)C3=NC=C(C=C3)NC4CN(C4)CCCF)(O)O

Isomeric SMILES

B(C1=CC2=C(C=C1)[C@H](N([C@@H](C2)C)CC(F)(F)F)C3=NC=C(C=C3)NC4CN(C4)CCCF)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.